Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate
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Overview
Description
Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate is an organic compound with a unique structure that combines a prop-1-en-2-yl group and a 2,6,6-trimethylcyclohex-1-en-1-yl group through a carbonate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-ol with prop-1-en-2-yl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products Formed
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antiparkinsonian effects.
Medicine: Explored for its potential therapeutic properties, particularly in neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-1-en-2-yl 2,6,6-trimethylcyclohex-1-en-1-yl carbonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-one based compounds: These compounds share a similar structural motif and exhibit comparable chemical properties.
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Another compound with a similar cyclohexenyl group but different functional groups.
(5R,6R)-3,6-Dimethyl-5-(prop-1-en-2-yl)-6-vinyl-6,7-dihydrobenzofuran-4(5H)-one: Shares the prop-1-en-2-yl group but has a different core structure.
Uniqueness
Its carbonate linkage and the presence of both prop-1-en-2-yl and 2,6,6-trimethylcyclohex-1-en-1-yl groups make it a versatile compound in various chemical transformations and applications .
Properties
CAS No. |
812639-01-3 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
prop-1-en-2-yl (2,6,6-trimethylcyclohexen-1-yl) carbonate |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-12(14)16-11-10(3)7-6-8-13(11,4)5/h1,6-8H2,2-5H3 |
InChI Key |
MZYJONISEJANFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)OC(=O)OC(=C)C |
Origin of Product |
United States |
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